molecular formula C10H9N3 B13287041 5-[(But-3-YN-2-YL)amino]pyridine-2-carbonitrile

5-[(But-3-YN-2-YL)amino]pyridine-2-carbonitrile

Cat. No.: B13287041
M. Wt: 171.20 g/mol
InChI Key: BZWKXHMNPGBKJK-UHFFFAOYSA-N
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Description

5-[(But-3-YN-2-YL)amino]pyridine-2-carbonitrile is a heterocyclic compound that contains a pyridine ring substituted with an amino group and a but-3-yn-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(But-3-YN-2-YL)amino]pyridine-2-carbonitrile typically involves the reaction of 2-chloropyridine-5-carbonitrile with but-3-yn-2-amine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(But-3-YN-2-YL)amino]pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(But-3-YN-2-YL)amino]pyridine-2-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-[(But-3-YN-2-YL)amino]pyridine-2-carbonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Pyridinecarbonitrile: A simpler analog with a nitrile group on the pyridine ring.

    5-Amino-pyrazoles: Compounds with similar amino and nitrile functionalities but different ring structures.

Uniqueness

5-[(But-3-YN-2-YL)amino]pyridine-2-carbonitrile is unique due to the presence of the but-3-yn-2-yl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C10H9N3

Molecular Weight

171.20 g/mol

IUPAC Name

5-(but-3-yn-2-ylamino)pyridine-2-carbonitrile

InChI

InChI=1S/C10H9N3/c1-3-8(2)13-10-5-4-9(6-11)12-7-10/h1,4-5,7-8,13H,2H3

InChI Key

BZWKXHMNPGBKJK-UHFFFAOYSA-N

Canonical SMILES

CC(C#C)NC1=CN=C(C=C1)C#N

Origin of Product

United States

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